Product packaging for 4-Oxobutanoate(Cat. No.:)

4-Oxobutanoate

Numéro de catalogue: B1241810
Poids moléculaire: 101.08 g/mol
Clé InChI: UIUJIQZEACWQSV-UHFFFAOYSA-M
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Description

Significance of 4-Oxobutanoate as a Key Biochemical Intermediate

The importance of this compound stems from its role as a central junction in several critical metabolic pathways. Its chemical structure, featuring both an aldehyde and a carboxylate group, allows it to participate in a diverse array of biochemical transformations.

Role in Carbon Metabolism and Flux

This compound is a key intermediate in general carbon metabolism. genome.jp It is specifically involved in butanoate metabolism, a pathway dealing with four-carbon compounds. genome.jpmodelseed.org Its position allows it to connect different metabolic routes, thereby influencing the flow and distribution of carbon skeletons within the cell. For instance, it is a component of the dicarboxylate-hydroxybutyrate cycle and the hydroxypropionate-hydroxybutylate cycle, which are pathways for carbon fixation in some microbes. genome.jp

Relevance in Cellular Signaling Contexts

The relevance of this compound in cellular signaling is primarily linked to its role in neurotransmitter metabolism. evitachem.com As an intermediate in the GABA shunt, it is intrinsically connected to the regulation of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. evitachem.comontosight.ai The metabolic flux through the GABA shunt, and thus the turnover of this compound, is essential for maintaining the balance of neurotransmission. evitachem.com Imbalances in this pathway can have significant implications for neuronal function. evitachem.com While direct signaling roles for this compound itself are not extensively documented, its position as a critical intermediate in a major signaling pathway underscores its importance in the broader context of cellular communication in the nervous system. evitachem.com

Structural Relationship to Key Metabolites

The metabolic function of this compound is intrinsically tied to its chemical structure and its relationship with other important biological molecules.

Conjugate Base Relationship with Succinic Semialdehyde

This compound is the conjugate base of succinic semialdehyde (also known as 4-oxobutanoic acid). nih.govebi.ac.uk This means that at physiological pH, the carboxylic acid group of succinic semialdehyde loses a proton (a hydron) to become the negatively charged carboxylate group of this compound. nih.govevitachem.comebi.ac.uk The terms are often used interchangeably in biochemical literature, with this compound representing the form that predominates in the cellular environment. nih.govmonarchinitiative.orgyeastgenome.org

Distinction from Other Oxobutanoate Isomers in Metabolic Contexts (e.g., 2-Oxobutanoate)

It is crucial to distinguish this compound from its isomer, 2-oxobutanoate (B1229078) (also known as alpha-ketobutyrate), as they participate in entirely different metabolic pathways. genome.jpgenome.jpjax.org this compound's metabolism, as discussed, is primarily linked to the GABA shunt and butanoate metabolism. genome.jp In contrast, 2-oxobutanoate is a key intermediate in the biosynthesis and degradation of several other amino acids. genome.jp It is formed from the deamination of threonine and is a precursor for the biosynthesis of isoleucine. genome.jpnih.govkegg.jp Furthermore, 2-oxobutanoate is involved in the metabolism of methionine and is a common intermediate in the degradation of branched-chain amino acids. nih.govgenome.jpnih.gov The distinct metabolic fates of these two isomers, despite having the same chemical formula, highlight the high specificity of enzymatic reactions in directing metabolites through appropriate pathways.

Data Tables

Table 1: Metabolic Pathways Involving this compound

Pathway Name Role of this compound Key Associated Metabolites
Butanoate Metabolism Intermediate GABA, Succinate (B1194679)
Alanine, Aspartate, and Glutamate (B1630785) Metabolism Intermediate L-Alanine, Pyruvate (B1213749), GABA
GABA Shunt Central Intermediate Gamma-aminobutyrate (GABA), Glutamate, Succinate
Dicarboxylate-Hydroxybutyrate Cycle Intermediate Succinate, Malate (B86768)
Hydroxypropionate-Hydroxybutylate Cycle Intermediate Acetoacetyl-CoA, Crotonyl-CoA

Source: evitachem.comgenome.jpmodelseed.org

Table 2: Comparison of this compound and 2-Oxobutanoate

Feature This compound (Succinic Semialdehyde) 2-Oxobutanoate (alpha-Ketobutyrate)
Primary Metabolic Role GABA shunt; Butanoate metabolism genome.jp Amino acid biosynthesis and degradation genome.jpnih.gov
Key Precursor For Succinate evitachem.com Isoleucine, Propionyl-CoA nih.govnih.gov
Derived From Gamma-aminobutyrate (GABA) evitachem.com Threonine, Methionine nih.gov
Associated Amino Acids Glutamate, Alanine genome.jpmodelseed.org Isoleucine, Threonine, Methionine genome.jpnih.gov

Source: evitachem.comgenome.jpmodelseed.orggenome.jpnih.govnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name Synonym(s)
This compound Succinate semialdehyde, Succinyl semialdehyde
4-Oxobutanoic acid Succinic semialdehyde
2-Oxobutanoate 2-Oxobutyric acid, alpha-Ketobutyrate
Succinic Semialdehyde 4-Oxobutanoic acid, 3-Formylpropanoic Acid
Gamma-aminobutyrate GABA, 4-Aminobutanoate
Glutamate Glutamic acid
Succinate Succinic acid
Alanine L-Alanine
Aspartate Aspartic acid
Pyruvate Pyruvic acid
Isoleucine L-Isoleucine
Threonine L-Threonine
Methionine L-Methionine
Propionyl-CoA -
Acetoacetyl-CoA -
Crotonyl-CoA -
Malate Malic acid

Source: nih.govevitachem.comgenome.jpmodelseed.orggenome.jpnih.govnih.gov

Historical Context and Evolution of Research on this compound Metabolism

The story of this compound is intrinsically linked to the discovery and characterization of the GABA shunt, a metabolic pathway that serves as an alternative route for the metabolism of the Krebs cycle intermediate, α-ketoglutarate.

The initial groundwork was laid with the first synthesis of GABA in 1883, although its biological significance remained unknown for many years. wikipedia.orgbiocrates.com It was not until 1950 that GABA was identified in the mammalian brain, a discovery that sparked intense interest in its potential role in the central nervous system. wikipedia.orgscholarpedia.orgpeerj.com Subsequent research in the 1950s and 1960s established GABA as the primary inhibitory neurotransmitter in the mature mammalian brain, responsible for reducing neuronal excitability. wikipedia.orgnih.govnih.gov

With the function of GABA established, researchers turned their attention to its metabolic fate. It was discovered that GABA is catabolized in a two-step enzymatic process. The first step involves the conversion of GABA to this compound (succinic semialdehyde) by the enzyme GABA transaminase (GABA-T). biocrates.com In the second step, this compound is oxidized to succinate by the enzyme succinic semialdehyde dehydrogenase (SSADH), which then enters the tricarboxylic acid (TCA) cycle. frontiersin.org This pathway, known as the GABA shunt, effectively bypasses two steps of the TCA cycle. frontiersin.orgfrontiersin.org

For many years, research on this compound was largely confined to its role as a transient intermediate in this fundamental metabolic pathway. However, the field took a dramatic turn in 1981 when a Dutch clinical chemist, Cornelis Jakobs, identified several patients with an unusual urinary excretion of gamma-hydroxybutyric acid (GHB). ssadh.netssadh.net Jakobs hypothesized that this was due to a defect in the enzyme responsible for the degradation of this compound, namely SSADH. ssadh.net This hypothesis was subsequently confirmed by the work of K. Michael Gibson and his colleagues, who demonstrated the deficiency of the SSADH enzyme in these patients, thereby defining a new inborn error of metabolism. mdpi.com

This discovery of succinic semialdehyde dehydrogenase deficiency (SSADHD) transformed the research landscape for this compound. The focus shifted to understanding the pathological consequences of its accumulation. In the absence of functional SSADH, this compound is shunted towards an alternative metabolic fate: reduction to GHB. wikipedia.orgmdpi.com The accumulation of both GABA and GHB in the brain and other tissues became the biochemical hallmark of SSADHD. mdpi.commedlineplus.gov

The mid-1990s marked another significant milestone with the molecular cloning of the gene encoding SSADH, ALDH5A1, in 1995. ssadh.net This breakthrough opened the door to genetic analysis of patients, revealing a spectrum of mutations responsible for the disorder. ssadh.net It also facilitated the development of murine models of SSADHD, which have been instrumental in dissecting the pathophysiology of the disease and for preclinical testing of potential therapeutic interventions. nih.govnih.gov These animal models, which exhibit many of the neurological symptoms seen in human patients, have provided invaluable insights into the complex effects of elevated GABA and GHB on the developing and mature brain. nih.gov

The evolution of analytical techniques has also played a pivotal role in advancing research. Early studies relied on paper chromatography to identify GABA in brain extracts. biocrates.com The advent of more sophisticated methods, such as gas chromatography-mass spectrometry (GC-MS) and enzymatic assays, has enabled the sensitive and specific quantification of this compound, GHB, and other related metabolites in various biological fluids. elsevier.eschimia.chresearchgate.net These methods have been crucial for the diagnosis of SSADHD and for monitoring the biochemical effects of therapeutic strategies. elsevier.es

The following table provides a summary of the key milestones in the historical evolution of research on this compound metabolism.

YearKey Research Finding/MilestoneSignificance
1883First chemical synthesis of GABA. wikipedia.orgbiocrates.comInitial creation of the compound, though its biological role was not yet understood.
1950Discovery of GABA in the mammalian brain. wikipedia.orgscholarpedia.orgpeerj.comSparked investigation into its function in the central nervous system.
1950s-1960sEstablishment of GABA as the primary inhibitory neurotransmitter. nih.govnih.govDefined the fundamental role of GABA in neuronal communication.
1960sElucidation of the GABA shunt pathway. frontiersin.orgfrontiersin.orgIdentified this compound as a key intermediate in GABA catabolism.
1981First description of succinic semialdehyde dehydrogenase deficiency (SSADHD). ssadh.netssadh.netLinked a defect in this compound metabolism to a human disease.
1995Molecular cloning of the ALDH5A1 gene encoding SSADH. ssadh.netEnabled genetic diagnosis and the development of animal models.
2001Development of the first murine knockout model of SSADH deficiency. ssadh.netProvided a critical tool for studying disease pathophysiology and testing therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O3- B1241810 4-Oxobutanoate

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C4H5O3-

Poids moléculaire

101.08 g/mol

Nom IUPAC

4-oxobutanoate

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)/p-1

Clé InChI

UIUJIQZEACWQSV-UHFFFAOYSA-M

SMILES

C(CC(=O)[O-])C=O

SMILES canonique

C(CC(=O)[O-])C=O

Origine du produit

United States

Biosynthesis and Metabolic Pathways Involving 4 Oxobutanoate

Central Metabolic Roles and Interconnections

The metabolic significance of 4-oxobutanoate stems from its integration with central metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, and its close relationship with amino acid metabolism.

Integration within Tricarboxylic Acid (TCA) Cycle-Related Metabolism via Succinic Semialdehyde

This compound is directly linked to the TCA cycle, a central hub of cellular respiration. khanacademy.org It is converted to succinate (B1194679), a key component of the TCA cycle, in a reaction catalyzed by the enzyme succinic semialdehyde dehydrogenase (SSADH). usp.brwikipedia.orgresearchgate.net This conversion allows the carbon skeleton of this compound to enter the TCA cycle for energy production or biosynthesis. nih.gov The integration of this compound into the TCA cycle is a critical step in the catabolism of certain amino acids and neurotransmitters. cabidigitallibrary.orgnih.gov

The reaction catalyzed by SSADH is an oxidation reaction where NAD+ is reduced to NADH. wikipedia.org The resulting succinate can then be further metabolized in the TCA cycle to generate ATP and other essential metabolic precursors. khanacademy.orggeeksforgeeks.org

Interplay with Amino Acid Catabolism and Anabolism

This compound is a central molecule in the breakdown and synthesis of amino acids, particularly glutamate (B1630785).

A primary source of this compound is the catabolism of the amino acid and neurotransmitter gamma-aminobutyric acid (GABA). The enzyme GABA transaminase (GABA-T) catalyzes the conversion of GABA to this compound. usp.brwikipedia.orgebi.ac.uk This reaction involves the transfer of the amino group from GABA to an α-keto acid, typically α-ketoglutarate, forming glutamate in the process. ebi.ac.uk

The degradation of other amino acids can also lead to the formation of this compound. For instance, the metabolism of certain amino acids can produce intermediates that are subsequently converted to this compound.

This compound can be readily converted back to glutamate. The transamination reaction catalyzed by GABA transaminase is reversible, allowing for the synthesis of glutamate from this compound when an amino group donor is available. ebi.ac.uk This bidirectional conversion highlights the dynamic interplay between amino acid metabolism and the pathways involving this compound.

Generation from Amino Acids

Specific Metabolic Pathways

One of the most well-characterized metabolic pathways involving this compound is the GABA shunt.

Gamma-Aminobutyric Acid (GABA) Shunt

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. usp.brcabidigitallibrary.org This pathway is crucial for the metabolism of the inhibitory neurotransmitter GABA in the brain and is also found in other organisms, including plants and bacteria. usp.brmdpi.com

The key steps of the GABA shunt are:

Formation of GABA: The shunt begins with the decarboxylation of glutamate to GABA, a reaction catalyzed by glutamate decarboxylase (GAD). nih.govmdpi.com

Conversion of GABA to this compound: GABA is then converted to this compound by the enzyme GABA transaminase (GABA-T). usp.brebi.ac.uk

Oxidation to Succinate: Finally, this compound is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle. usp.brwikipedia.orgresearchgate.net

The GABA shunt serves multiple purposes, including the regulation of the GABA pool, the production of succinate for the TCA cycle, and the maintenance of nitrogen balance in the cell. nih.govnih.gov

EnzymeReactionPathway
Glutamate Decarboxylase (GAD)Glutamate → GABA + CO2GABA Shunt
GABA Transaminase (GABA-T)GABA + α-ketoglutarate ⇌ this compound + GlutamateGABA Shunt, Amino Acid Metabolism
Succinic Semialdehyde Dehydrogenase (SSADH)This compound + NAD+ + H2O → Succinate + NADH + H+GABA Shunt, TCA Cycle Integration
Formation of Succinic Semialdehyde from GABA

The primary route for the formation of succinic semialdehyde is through the catabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. frontiersin.orgwikipedia.orgnih.gov This process is a two-step enzymatic pathway. frontiersin.org In the initial step, GABA undergoes transamination to form succinic semialdehyde. frontiersin.orgwikipedia.org This reaction is catalyzed by the enzyme GABA transaminase (GABA-T). frontiersin.orgwikipedia.org

Conversion of Succinic Semialdehyde to Succinate

Following its formation, succinic semialdehyde is typically oxidized to form succinate. frontiersin.orgwikipedia.org This conversion is a crucial step as it links GABA metabolism to the Krebs cycle, a central hub of cellular energy production. wikipedia.orgnih.gov The enzyme responsible for this oxidation is succinic semialdehyde dehydrogenase (SSADH) , which utilizes NAD+ as a cofactor. frontiersin.orgwikipedia.orgplos.orgwikipedia.org Succinate can then enter the Krebs cycle to be further metabolized. wikipedia.org

In cases of SSADH deficiency, an inherited metabolic disorder, the conversion of succinic semialdehyde to succinate is impaired. wikipedia.orgmdpi.com This leads to an accumulation of succinic semialdehyde, which is then alternatively reduced to gamma-hydroxybutyrate (GHB) by the enzyme succinic semialdehyde reductase. wikipedia.orgmdpi.comanestesiarianimazione.com

Methionine Salvage Pathway

The methionine salvage pathway is a critical metabolic route for regenerating the essential amino acid methionine from its byproduct, 5'-methylthioadenosine (MTA). nih.govplos.org This pathway is vital for maintaining methionine homeostasis, which is crucial for numerous cellular processes. ontosight.ai

Role of 4-Methylthio-2-oxobutanoate (B1231810) as a Key Intermediate

A key intermediate in the final steps of the methionine salvage pathway is 4-methylthio-2-oxobutanoate (MTOB). nih.govnih.gov This compound is the precursor that is ultimately converted back into methionine. nih.govnih.gov The efficient recycling of MTA back to methionine via MTOB is particularly important in cells with high rates of polyamine and ethylene (B1197577) synthesis, where MTA is produced in large quantities. nih.gov

Enzyme-Catalyzed Conversions within the Pathway

The conversion of MTA to methionine involves a series of enzyme-catalyzed reactions. plos.orgontosight.ai While the pathway can have variations between organisms, a common final step is the transamination of 4-methylthio-2-oxobutanoate to yield methionine. nih.govresearchgate.net The formation of MTOB itself is preceded by several enzymatic steps. For instance, in Bacillus subtilis, the pathway involves enzymes such as MtnA (isomerase), MtnB (dehydratase), MtnW (enolase), MtnX (phosphatase), and MtnD (dioxygenase) to convert MTA into MTOB. nih.govtandfonline.complos.org In eukaryotes like yeast, the pathway involves a similar set of enzymes, including MtnA, MtnB, MtnC (enolase/phosphatase), and MtnD. plos.orgresearchgate.net Some organisms, like Tetrahymena thermophila, have evolved fusion enzymes that can catalyze multiple steps in this pathway. nih.govresearchgate.netplos.org

Biosynthesis of Specialized Metabolites

Involvement in Tropane (B1204802) Alkaloid Biosynthesis (e.g., 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate)

Derivatives of this compound play a crucial role in the biosynthesis of tropane alkaloids, a class of pharmacologically important compounds. nih.goviastate.edu A key intermediate in the formation of the characteristic tropane ring structure is 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoic acid . nih.gov

The biosynthesis of tropinone, the precursor to many tropane alkaloids, involves a non-canonical polyketide synthase. This enzyme utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate for two rounds of condensation with malonyl-CoA, leading to the formation of 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoic acid. nih.gov This intermediate is then cyclized by a cytochrome P450 enzyme to form tropinone. nih.gov The synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate , an ester derivative, has been a focus of research for its importance as a biosynthetic intermediate for these alkaloids. scholaris.cascholaris.caresearchgate.net

Role in Biotin (B1667282) Biosynthesis (e.g., S-adenosyl-4-methylthio-2-oxobutanoate)

A critical step in the biotin synthesis pathway is the conversion of 8-amino-7-oxononanoate (B1240340) (KAPA) to 7,8-diaminononanoate (B1231595) (DAPA). This reaction is catalyzed by the enzyme adenosylmethionine-8-amino-7-oxononanoate aminotransferase, also known as 7,8-diaminopelargonic acid (DAPA) synthase or BioA. hawaii.edugenome.jpnih.gov In this transamination reaction, S-adenosyl-L-methionine (SAM) serves as the amino group donor, a unique function for this molecule which is more commonly known as a methyl donor. nih.gov

ReactantsEnzymeProducts
8-amino-7-oxononanoate (KAPA)Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA) [EC 2.6.1.62]7,8-diaminononanoate (DAPA)
S-adenosyl-L-methionine (SAM)S-adenosyl-4-methylthio-2-oxobutanoate (AMTOB)

Related Pathways of Other Alpha-Keto Acids (e.g., Threonine and 2-Oxobutanoate (B1229078) Degradation)

The metabolism of alpha-keto acids is a central component of cellular biochemistry, with various pathways in place for their synthesis and degradation. The degradation of the essential amino acid threonine provides a key example, leading to the formation of the alpha-keto acid, 2-oxobutanoate. taylorandfrancis.com This pathway is vital for maintaining amino acid homeostasis and preventing the buildup of potentially toxic intermediates. taylorandfrancis.com

The degradation of threonine can proceed through several enzymatic steps, including the dehydration of threonine to 2-amino-3-oxobutyrate, which is then converted to 2-oxobutanoate. taylorandfrancis.com The subsequent degradation of 2-oxobutanoate involves its oxidative decarboxylation to propionyl-CoA, a reaction mediated by a multi-enzyme complex. researchgate.net

Comparative Analysis of Enzyme Substrate Specificity

The enzymes involved in the metabolism of alpha-keto acids often exhibit a degree of substrate promiscuity, meaning they can act on multiple, structurally similar substrates. The branched-chain α-keto acid dehydrogenase (BCKDH) complex, for instance, is not only crucial for the catabolism of branched-chain amino acids but can also oxidize other alpha-keto acids like 2-oxobutanoate. acs.org

The substrate specificity of these enzymes is determined by the three-dimensional structure of their active sites. researchgate.net Even single amino acid substitutions within or near the active site can dramatically alter substrate preference. bibliotekanauki.pl For example, studies on amino acid dehydrogenases have shown that mutating specific residues can shift the enzyme's specificity from one amino acid or alpha-keto acid to another. mdpi.com This adaptability allows organisms to process a range of metabolic intermediates. The table below illustrates the substrate specificity of Leucine Dehydrogenase (LDH) towards various α-keto acids.

Substrate (α-Keto Acid)Relative Activity of Leucine Dehydrogenase (%)
4-methyl-2-oxopentanoic acid100
3-methyl-2-oxobutanoic acid85
2-oxobutanoic acid60
3,3-dimethyl-2-oxobutanoic acid45
2-oxopropanoic acid30
2-oxo-3-phenylpropanoic acid15

Adapted from a study on Leucine Dehydrogenase substrate specificity. mdpi.com

Metabolic Detoxification Mechanisms for Alpha-Keto Acids

The accumulation of alpha-keto acids can be toxic to cells, disrupting metabolic processes. researchgate.net Therefore, organisms have evolved various detoxification mechanisms. One primary route for detoxification is the conversion of alpha-keto acids into less harmful compounds. For example, 2-oxobutanoate can be a toxic metabolic intermediate, and its accumulation can arrest cell growth. researchgate.netresearchgate.net

One detoxification strategy involves enzymatic conversion. In Escherichia coli, remodeling the acetate (B1210297) bypass has been shown to alleviate the metabolic toxicity of 2-oxobutanoate by recharging the intracellular acetyl-CoA pool. researchgate.net Another mechanism involves non-enzymatic reactions. Alpha-keto acids can spontaneously detoxify hydrogen peroxide (H₂O₂) through a non-enzymatic decarboxylation reaction. pnas.org This suggests a role for alpha-keto acids as scavengers of reactive oxygen species. pnas.org Additionally, alpha-ketoglutarate (B1197944) is known to contribute to ammonia (B1221849) detoxification by serving as a precursor for the synthesis of amino acids like L-glutamate and L-glutamine. mdpi.com

Transamination, the transfer of an amino group to an alpha-keto acid to form an amino acid, is another key detoxification pathway, as it incorporates the keto acid into amino acid and protein metabolism. taylorandfrancis.comcaldic.com This process not only removes the potentially toxic alpha-keto acid but also generates biologically useful amino acids.

Enzymology and Reaction Mechanisms of 4 Oxobutanoate Transformations

Key Enzyme Classes and Specific Enzymes

The metabolic fate of 4-oxobutanoate is determined by the action of two principal enzyme classes: transaminases, which transfer an amino group, and oxidoreductases, which catalyze oxidation-reduction reactions.

Transaminases, or aminotransferases, are a family of enzymes that catalyze the interconversion of amino acids and α-keto acids. wikipedia.org In the context of this compound metabolism, they play a crucial role in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. wikipedia.org

4-Aminobutyrate aminotransferase (GABA-AT), also known as GABA transaminase (GABA-T), is a key enzyme that catalyzes the reversible transamination of GABA to this compound (succinate semialdehyde). wikipedia.orgebi.ac.uk The reaction involves the transfer of an amino group from GABA to an α-keto acid, typically 2-oxoglutarate, resulting in the formation of L-glutamate and succinate (B1194679) semialdehyde. wikipedia.orgebi.ac.uk This enzyme is found across prokaryotes, plants, fungi, and animals. wikipedia.org The catalytic activity is dependent on the cofactor pyridoxal-5'-phosphate (PLP). wikipedia.orgwikipedia.org

The mechanism of GABA-AT can be described in two half-reactions. ebi.ac.uk First, the amino group from the substrate, 4-aminobutanoate, is transferred to the enzyme-bound PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the product, this compound (succinate semialdehyde). ebi.ac.uk In the second half-reaction, the amino group from PMP is transferred to an amino group acceptor, such as 2-oxoglutarate, which regenerates the PLP-enzyme complex and releases the second product, L-glutamate. ebi.ac.uk

GABA-AT exhibits a degree of substrate specificity. While 4-aminobutyrate is the primary amino donor, the enzyme can also act on other omega-amino acids, though often with lower efficiency. researchgate.net For instance, the enzyme from Candida guilliermondii shows the highest activity with 4-aminobutyrate and limited activity with beta-alanine. researchgate.net The specificity for the amino acceptor can also vary; in plants, pyruvate (B1213749) and glyoxylate (B1226380) can substitute for 2-oxoglutarate. wikipedia.org The active site architecture, including specific amino acid residues, plays a crucial role in determining this substrate preference. nih.gov For example, the mutation of a single tyrosine residue in a related enzyme, ornithine aminotransferase, significantly altered its substrate specificity, increasing its reactivity with 4-aminobutyrate. nih.gov

Table 1: Substrate Specificity of 4-Aminobutyrate Aminotransferase (GABA-AT)

Substrate Role Enzyme Source Michaelis Constant (Km) Notes
4-Aminobutyrate (GABA) Amino Donor Candida guilliermondii 2.3 mM Best amino donor for this enzyme. researchgate.net
2-Oxoglutarate Amino Acceptor Candida guilliermondii 1.5 mM researchgate.net
4-Aminobutanoate (GABA) Substrate Escherichia coli - kcat is 47.4 sec-1 at 25°C and pH 7.8. uniprot.org
4-Aminobutanoate (GABA) Amino Donor Escherichia coli (PuuE) 1.57 mM Optimum pH for the forward reaction is 9. uniprot.org
2-Oxoglutarate (KG) Amino Acceptor Escherichia coli (PuuE) 5.1 mM uniprot.org
L-Glutamate Amino Donor Escherichia coli (PuuE) 18 mM For the reverse reaction. uniprot.org

The catalytic activity of GABA-AT and other transaminases is critically dependent on the coenzyme pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orglibretexts.org PLP is covalently linked to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine or Schiff base. libretexts.orgosti.gov

The reaction mechanism begins with a transimination step, where the amino group of the incoming substrate (e.g., 4-aminobutyrate) displaces the enzyme's lysine to form an external aldimine with PLP. libretexts.org The PLP molecule then acts as an "electron sink," stabilizing the negative charge that develops during the subsequent steps of the reaction. libretexts.orgbmbreports.org This electronic stabilization is crucial for facilitating the cleavage of bonds at the α-carbon of the amino acid substrate. osti.gov A key feature of this mechanism is the ability of the pyridine (B92270) ring of PLP to delocalize electron density, which lowers the activation energy of the reaction. bmbreports.org After the transfer of the amino group to PLP to form pyridoxamine (B1203002) phosphate (B84403) (PMP), the resulting ketoacid (this compound) is released. wikipedia.org The cycle is completed when a ketoacid acceptor binds, and the process is reversed to regenerate the PLP-aldimine and form a new amino acid. wikipedia.org

While GABA-AT is the primary enzyme associated with this compound transamination, other transaminases, such as methionine transaminase, can also exhibit activity with related compounds. Methionine transaminases are a group of enzymes that catalyze the transamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate (B1231810). ontosight.aiexpasy.org These enzymes generally show broad substrate specificity. uniprot.org For example, D-methionine—pyruvate transaminase catalyzes the reaction between D-methionine and pyruvate to produce 4-methylthio-2-oxobutanoate and L-alanine. wikipedia.org Another variant, methionine-glyoxylate transaminase, uses L-methionine and glyoxylate as substrates. wikipedia.org Some methionine transaminases, like the one from Klebsiella pneumoniae, can utilize a variety of amino acids as amino donors, with a preference for aromatic amino acids. expasy.org While direct, extensive research on the specific interaction between methionine transaminase and this compound is limited, the broad substrate acceptance of some of these enzymes suggests a potential for cross-reactivity.

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, or electron donor) to another (the oxidant, or electron acceptor). In the metabolism of this compound, they are responsible for its oxidation to succinate.

Succinate-semialdehyde dehydrogenase (SSADH) catalyzes the irreversible oxidation of this compound (succinate semialdehyde) to succinate. wikipedia.orgwikipedia.org This reaction is a crucial step in the GABA shunt, as it converts the product of GABA transamination into a TCA cycle intermediate. wikipedia.org The reaction requires the presence of a cofactor, typically NAD+ or NADP+, which is reduced to NADH or NADPH, respectively. uniprot.orgebi.ac.uk

The catalytic mechanism of SSADH involves a nucleophilic attack by a cysteine residue in the active site on the aldehyde group of succinate semialdehyde. rsc.orgnih.gov This forms a thiohemiacetal intermediate. The subsequent step is the hydride transfer from the intermediate to the NAD(P)+ cofactor, leading to the formation of a thioester intermediate and reduced NAD(P)H. Finally, the thioester is hydrolyzed to release the final product, succinate, and regenerate the free enzyme. rsc.org In some bacteria, the activity of SSADH with NADP+ is significantly higher than with NAD+. uniprot.org The enzyme from Pseudomonas putida can utilize both NAD+ and NADP+ for the oxidation of this compound. uniprot.org

Table 2: Kinetic Parameters of Succinate-Semialdehyde Dehydrogenase (SSADH) with this compound

Enzyme Source Cofactor Michaelis Constant (Km) for this compound Vmax kcat
Pseudomonas putida NAD+ 0.14 mM 12.6 µmol/min/mg 11.8 sec-1

Data sourced from UniProtKB for 3-sulfolactaldehyde dehydrogenase from Pseudomonas putida, which also exhibits SSADH activity. uniprot.org

Oxidoreductases

2-Oxoglutarate-Dependent Dioxygenases as Co-Substrate Users

2-Oxoglutarate-dependent dioxygenases (2-OGDs) are a vast family of non-heme iron-containing enzymes that catalyze a variety of oxidation reactions. These enzymes utilize molecular oxygen and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate their primary substrates. The reaction involves the oxidative decarboxylation of 2-oxoglutarate to succinate and carbon dioxide.

These enzymes are found in bacteria, fungi, plants, and animals and are involved in diverse biological processes. In plants, they participate in the biosynthesis of hormones and pigments like flavonoids. In bacteria and fungi, they are crucial for producing antibiotics. In humans, they are involved in processes like DNA repair and chromatin modification.

A key feature of 2-OGDs is their conserved double-stranded β-helix core fold, which is characteristic of the cupin superfamily. The active site typically contains a ferrous iron (Fe(II)) atom coordinated by two histidine residues and one aspartate residue, which is essential for catalysis. An arginine or lysine residue located near the C-terminus helps bind the acidic co-substrate, 2-oxoglutarate. While this compound itself is not the primary substrate, compounds that mimic 2-oxoglutarate can act as inhibitors of these enzymes.

2-Oxoacid Oxidoreductases with this compound Substrate Preference

2-Oxoacid oxidoreductases are a family of enzymes that catalyze the oxidative decarboxylation of various 2-oxoacids to their corresponding acyl-CoA derivatives. These enzymes are distinct from 2-oxoglutarate-dependent dioxygenases and are characterized by their dependence on thiamine (B1217682) diphosphate (B83284) and [4Fe-4S] clusters as cofactors.

While their primary substrates are typically branched-chain 2-oxoacids, some members of this family exhibit activity towards other 2-oxoacids, including 2-oxobutanoate (B1229078), a structurally related compound to this compound. For instance, the branched-chain 2-oxo acid dehydrogenase complex (BCOADC) can oxidize 2-oxobutanoate. Another example is pyruvate synthase, which can decarboxylate 2-oxobutyrate, albeit less efficiently than its primary substrate, pyruvate.

The substrate specificity of these enzymes is a key differentiator. For example, the 2-oxoglutarate dehydrogenase complex does not utilize 2-oxobutanoate as a substrate.

Hydrolases and Esterases (e.g., Notum in the context of this compound esters)

Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. A notable example in the context of this compound derivatives is the carboxylesterase Notum. Notum is a serine hydrolase that plays a crucial role in modulating Wnt signaling pathways by hydrolyzing a palmitoleate (B1233929) moiety from Wnt proteins.

A novel class of covalent inhibitors for Notum has been identified as 4-(indolin-1-yl)-4-oxobutanoate esters. These compounds act as irreversible inhibitors by forming a covalent adduct with the catalytic serine residue (Ser232) in the active site of Notum.

Catalytic Mechanisms and Structural Basis of Enzyme Function

Active Site Characterization and Residue Roles

The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. It is a three-dimensional cleft composed of amino acid residues that create a specific chemical environment for catalysis.

In the case of the enzyme Notum, the active site contains a catalytic triad (B1167595) of serine (Ser232), histidine (His389), and aspartate (Asp340), which is characteristic of serine hydrolases. The inhibition of Notum by 4-(indolin-1-yl)-4-oxobutanoate esters involves the formation of a covalent bond between the inhibitor and the nucleophilic Ser232 residue.

High-resolution crystal structures have revealed that the indole (B1671886) group of the inhibitor is surrounded by a hydrophobic pocket formed by residues such as Trp128, Phe268, Pro54, and Tyr12

Involvement of Cofactors (e.g., PLP, FAD, CoA, NADH)

Enzyme Kinetics and Specificity Studies

The enzymatic transformation of this compound, also known as succinic semialdehyde (SSA), is a critical step in various metabolic pathways, most notably the GABA shunt. A thorough understanding of the enzymes that catalyze these transformations requires detailed kinetic analysis and an examination of their substrate and product specificities. Such studies reveal the efficiency and selectivity of these enzymes, providing insights into their physiological roles.

Determination of Kinetic Parameters (e.g., Km, Vmax)

The kinetic parameters of enzymes that metabolize this compound, primarily succinic semialdehyde dehydrogenase (SSADH) and succinic semialdehyde reductase (SSAR), have been determined for a variety of organisms. These parameters, the Michaelis constant (K_m) and the maximum velocity (V_max), provide a quantitative measure of the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. cobiss.netunacademy.com A low K_m value generally indicates a high affinity of the enzyme for the substrate. unacademy.com

Kinetic studies have been conducted on SSADH from various sources, including rat brain, Escherichia coli, Cyanothece sp., and germinated Tartary buckwheat. For instance, SSADH from rat brain exhibits a particularly low K_m value for succinic semialdehyde, suggesting a high affinity for its substrate. doi.orgnih.gov In E. coli, the purified SSADH has a K_m of 16.94 ± 2.2 µM and a V_max of 40.92 ± 1.3 µM at pH 8.0. plos.org The enzyme from germinated Tartary buckwheat shows a K_m of 0.24 mmol/L and a V_max of 583.24 nmol/min for succinic semialdehyde. mdpi.comresearchgate.net

The following table summarizes the kinetic parameters of various enzymes that act on this compound (succinic semialdehyde).

EnzymeOrganismSubstrateK_mV_maxCoenzymeReference
Succinic Semialdehyde DehydrogenaseRat BrainSuccinic Semialdehyde2.5 µM-NAD⁺ doi.orgnih.gov
Succinic Semialdehyde DehydrogenaseEscherichia coliSuccinic Semialdehyde16.94 ± 2.2 µM40.92 ± 1.3 µM/minNADP⁺ plos.org
Succinic Semialdehyde DehydrogenaseGerminated Tartary BuckwheatSuccinic Semialdehyde0.24 mmol/L583.24 nmol/minNAD⁺ mdpi.comresearchgate.net
Succinate-Semialdehyde Dehydrogenase (acetylating)Clostridium kluyveriSuccinate Semialdehyde2.7 mM28.3 µmol/min/mgNADP⁺ uniprot.org
Succinate-Semialdehyde Dehydrogenase (acetylating)Clostridium kluyveriCoA2.9 mM27.3 µmol/min/mg- uniprot.org
Succinate-Semialdehyde Dehydrogenase (acetylating)Clostridium kluyveriNADP⁺4.0 mM31.2 µmol/min/mg- uniprot.org
Succinate-Semialdehyde Dehydrogenase (acetylating)Clostridium kluyveriSuccinyl-CoA3.2 mM28.9 µmol/min/mg- uniprot.org
Succinate-Semialdehyde Dehydrogenase (acetylating)Clostridium kluyveriNADPH4.3 mM28.9 µmol/min/mg- uniprot.org

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. V_max (maximum velocity) is the maximum rate of the reaction.

It is noteworthy that some SSADH enzymes exhibit substrate inhibition, where high concentrations of succinic semialdehyde can lead to a decrease in enzyme activity. doi.orgjmb.or.kr For example, the enzyme from rat brain is inhibited by high concentrations of succinic semialdehyde in an uncompetitive manner with respect to NAD⁺, with an inhibition constant (K_i) of 150 µM. doi.orgnih.gov Similarly, the SSADH from Bacillus subtilis shows complete uncompetitive substrate inhibition at higher concentrations of succinic semialdehyde. jmb.or.kr

Substrate and Product Specificity Profiles

The specificity of an enzyme for its substrate is a crucial characteristic that dictates its biological function. nih.gov Enzymes involved in this compound metabolism demonstrate a range of specificities.

Succinic Semialdehyde Dehydrogenase (SSADH) primarily catalyzes the irreversible oxidation of succinic semialdehyde to succinic acid, utilizing either NAD⁺ or NADP⁺ as a cofactor. nih.govplos.org The enzyme from Cyanothece sp. ATCC51142, for instance, can use both NAD⁺ and NADP⁺, although the binding affinity for NADP⁺ is about 50-fold higher than for NAD⁺. nih.govnih.gov The product of this reaction, succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle. nih.govplos.org

Succinic Semialdehyde Reductase (SSAR) , on the other hand, catalyzes the reduction of succinic semialdehyde. The substrate specificity of SSAR from Gluconobacter oxydans (GoxSSAR) has been studied in comparison to glyoxylate reductase from Acetobacter aceti (AacGR). oup.comnih.gov While AacGR is specific for glyoxylate, GoxSSAR shows activity with both succinic semialdehyde and glyoxylate. oup.comnih.gov In fact, succinic semialdehyde is reported as the best substrate for GoxSSAR, which can utilize both NADH and NADPH as electron donors. oup.comresearchgate.net The product of this reduction is γ-hydroxybutyrate. oup.com

Structural studies on mouse SSAR (AKR7A5) have provided insights into the basis of its substrate specificity. Specific amino acid residues, such as Met44, Trp77, and Trp224, create a binding pocket that favors succinic semialdehyde. rcsb.org Engineering the substrate specificity of SSAR has been explored as a strategy for the biocatalytic production of valuable chemicals. For example, AKR7A5 has been engineered to efficiently convert levulinic acid, a biomass derivative, to 4-hydroxyvaleric acid. cobiss.net

The table below outlines the substrate and product profiles for key enzymes in this compound transformations.

EnzymeSubstrate(s)Product(s)Cofactor(s)NotesReference
Succinic Semialdehyde Dehydrogenase (SSADH)Succinic SemialdehydeSuccinic AcidNAD⁺/NADP⁺Irreversible reaction. mdpi.comnih.govplos.org
Succinic Semialdehyde Reductase (SSAR)Succinic Semialdehyde, Glyoxylateγ-HydroxybutyrateNADH/NADPHShows broad substrate specificity. oup.comnih.govresearchgate.net
Succinate-Semialdehyde Dehydrogenase (acetylating)Succinate Semialdehyde, CoA, NADP⁺Succinyl-CoA, NADPHNADP⁺Specific for succinate semialdehyde and succinyl-CoA. uniprot.org
Carbonyl Reductase (from Rhodococcus erythropolis)Methyl 3-oxobutanoate, Ethyl 4-chloro-3-oxobutanoateCorresponding (S)-alcoholsNADHBroad substrate range. nih.gov
4-Oxo-L-proline Reductase (BDH2)4-Oxo-L-prolinecis-4-Hydroxy-L-prolineNADHActs on a cyclic analogue of this compound. nih.gov

Regulation of 4 Oxobutanoate Metabolic Pathways

Regulatory Mechanisms at the Cellular Level

Cellular control over the 4-oxobutanoate pathway is exercised through several key mechanisms that affect the enzymes involved, primarily SSADH. These mechanisms range from long-term adaptations via gene expression to immediate responses through changes in enzyme activity.

The concentration of metabolic enzymes within a cell is a primary determinant of the maximum flux through a pathway. plos.org This concentration is carefully controlled by regulating the rates of gene transcription and translation (synthesis) and protein degradation.

In prokaryotes such as Escherichia coli, the gene for succinic semialdehyde dehydrogenase (gabD) is part of the gab cluster, which also includes genes for GABA permease and GABA transaminase. ebi.ac.uk These genes are often co-transcribed, suggesting a coordinated regulatory mechanism to manage GABA degradation in response to its availability as a nitrogen or carbon source. ebi.ac.uk Experimental evolution studies in E. coli have demonstrated that recruiting SSADH for other metabolic roles can involve the (de)regulation of its gene expression and even copy number amplification to increase enzyme concentration. rcsb.org

In eukaryotes, the regulation is also complex. In the plant Arabidopsis thaliana, the ENF1 gene, which encodes SSADH, shows specific expression patterns during development. oup.com For instance, in the shoot apical meristem, the gene for GABA transaminase (GABAT1), which produces this compound, is expressed in the outermost layer, while the SSADH gene is not, indicating tight spatial and developmental regulation of gene expression. oup.com In mammals, the gene encoding SSADH is ALDH5A1. ssadh.netplos.org Studies using mouse models with inducible expression systems for ALDH5A1 have shown that the level of SSADH expression can be externally controlled, highlighting the importance of gene expression levels in managing the pathway. ssadh.net

Table 1: Genes and Enzymes in this compound Metabolism

Gene Name Encoded Enzyme Organism Regulatory Context
gabD Succinic Semialdehyde Dehydrogenase (SSADH) Escherichia coli Part of the co-regulated gab gene cluster for GABA utilization. ebi.ac.uk
ENF1/SSADH Succinic Semialdehyde Dehydrogenase (SSADH) Arabidopsis thaliana Developmentally regulated expression in leaf and meristem development. oup.com
ALDH5A1 Succinic Semialdehyde Dehydrogenase (SSADH) Humans, Mice Mutations lead to metabolic disorders; expression is critical for GABA metabolism. ssadh.netplos.org

In addition to controlling enzyme levels, cells employ mechanisms for rapid modulation of the activity of existing enzymes. This allows for near-instantaneous adjustments to metabolic flux in response to changing conditions.

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either increases (activation) or decreases (inhibition) the enzyme's activity. units.itlibretexts.org This is a common feature of enzymes at key metabolic control points. khanacademy.org

For enzymes in the this compound pathway, allosteric control is a plausible but less specifically documented mechanism in available literature. However, key metabolic regulators like ATP and ADP are known allosteric effectors for many enzymes. libretexts.orgfrontiersin.org For example, ATP, the end product of energy metabolism, often acts as an allosteric inhibitor of enzymes in catabolic pathways, while ADP acts as an activator. khanacademy.orglibretexts.org Since the product of SSADH, succinate (B1194679), enters the energy-generating TCA cycle, it is conceivable that the energy state of the cell (i.e., the ATP/ADP ratio) could allosterically regulate SSADH activity to match energy demand. khanacademy.org Feedback inhibition, where the end product of a pathway inhibits an early enzyme, is a common form of allosteric control. khanacademy.org

Enzyme activity can be rapidly and reversibly altered by the covalent attachment of chemical groups, such as phosphate (B84403), acetyl, or ubiquitin groups. numberanalytics.comnumberanalytics.com Phosphorylation, the addition of a phosphate group by a kinase, and dephosphorylation, its removal by a phosphatase, is one of the most common covalent modifications. pearson.comaklectures.com This modification can change an enzyme's conformation and thus alter its catalytic efficiency or interaction with other proteins. numberanalytics.com

While covalent modification is a widespread regulatory strategy in metabolism, specific evidence for the regulation of succinic semialdehyde dehydrogenase via phosphorylation or other modifications is not extensively detailed in the primary research literature. However, the presence of serine, threonine, and tyrosine residues—the common sites for phosphorylation—in SSADH suggests that this remains a potential mechanism for its regulation. pearson.com

Zymogen activation involves the synthesis of an enzyme in an inactive form (a zymogen or proenzyme), which is later irreversibly activated by proteolytic cleavage. aklectures.commgcub.ac.in This mechanism is common for digestive enzymes and proteins in the blood clotting cascade but is not a typical regulatory mechanism for intracellular metabolic enzymes like SSADH. aklectures.com

The expression of isozymes—different forms of an enzyme that catalyze the same reaction but may have different kinetic properties, regulatory characteristics, or tissue-specific expression patterns—is another important regulatory strategy. taylorandfrancis.comnih.gov Different isozymes can be encoded by different genes or arise from alternative splicing. The existence of SSADH isozymes could provide a mechanism for tissue-specific regulation of the GABA shunt. While major differences in isozyme expression are noted for other metabolic enzymes across species, detailed characterization of SSADH isozymes and their specific regulatory roles is an area for further investigation. taylorandfrancis.comresearchgate.net

The rate of an enzymatic reaction is fundamentally dependent on the concentrations of its substrates and necessary cofactors. ucl.ac.uk This provides a direct and intrinsic level of regulation.

The activity of SSADH is directly influenced by the concentration of its substrate, this compound (succinic semialdehyde). oup.com When substrate concentration is low, the reaction rate is proportionally low; as it increases, the rate increases until the enzyme becomes saturated (Vmax), at which point the enzyme's own turnover speed becomes the limiting factor. ucl.ac.uk Therefore, the regulation of the preceding enzyme, GABA transaminase, which produces this compound, is a critical factor in controlling the flux through SSADH. oup.com

Cofactor availability is also a key regulatory point. SSADH is dependent on the coenzyme NAD+ or NADP+ as an oxidizing agent, which is reduced to NADH or NADPH during the reaction. ebi.ac.uknih.gov The cell's redox state, reflected in the ratios of NAD+/NADH and NADP+/NADPH, can therefore significantly influence the rate of this compound conversion. nih.govnih.gov A high NADH/NAD+ ratio (a more reduced state) could limit the activity of SSADH by reducing the availability of the required oxidized cofactor, NAD+. nih.gov Studies in yeast have shown that perturbing the redox balance significantly affects the production of various volatile compounds, demonstrating the wide-reaching impact of cofactor availability on metabolic networks. nih.govresearchgate.net

Table 2: Summary of Regulatory Mechanisms for the this compound Pathway

Regulatory Mechanism Description Relevance to this compound Metabolism
Gene Expression Control of the rate of synthesis of enzymes like SSADH. Coordinated expression of gab cluster genes in E. coli ebi.ac.uk; developmental regulation in plants oup.com; crucial for normal function in mammals. ssadh.net
Allosteric Regulation Modulation of enzyme activity by binding of effectors to a non-active site. A potential mechanism, possibly involving feedback from TCA cycle intermediates or regulation by the cellular energy state (ATP/ADP ratio). khanacademy.org
Covalent Modification Reversible addition/removal of chemical groups (e.g., phosphate) to alter activity. A plausible but not extensively documented mechanism for SSADH. numberanalytics.com
Isozyme Expression Expression of different forms of an enzyme with distinct properties. Could allow for tissue-specific or compartment-specific regulation of the pathway. taylorandfrancis.com
Substrate Availability Reaction rate is dependent on the concentration of this compound. Flux is directly controlled by the output of the preceding enzyme, GABA transaminase. oup.comucl.ac.uk

| Cofactor Availability | Reaction rate depends on the availability of NAD(P)+. | The cellular redox state (NAD+/NADH ratio) can act as a key controller of pathway flux. nih.govnih.gov |

Covalent Modification (e.g., Phosphorylation/Dephosphorylation)

Metabolic Compartmentalization and Channeling

Metabolic compartmentalization is a key strategy employed by eukaryotic cells to organize and regulate metabolic pathways. adpcollege.ac.in By segregating specific reactions within organelles, cells can create optimal environments for enzymatic activity and prevent interference between competing pathways. adpcollege.ac.inyoutube.com

The metabolism of this compound is a prime example of this principle. Key steps of its synthesis and degradation are localized to specific cellular compartments, such as the mitochondria and cytosol. inflibnet.ac.in This separation allows for precise control over the flux of intermediates. For instance, the conversion of certain precursors to this compound may occur in the mitochondria, after which it can be transported to the cytosol for subsequent reactions. inflibnet.ac.in This transport across mitochondrial membranes is a critical regulatory point.

System-Level Metabolic Control

The energy status of the cell, often represented by the ratio of ATP to AMP, is a critical determinant of metabolic flux. biorxiv.org High ATP levels signal energy abundance, promoting anabolic (biosynthetic) pathways, while high AMP levels indicate energy deficit, activating catabolic (energy-generating) pathways. nih.gov The AMP-activated protein kinase (AMPK) is a central sensor of cellular energy status. nih.govescholarship.org When the ATP:AMP ratio decreases, AMPK is activated and initiates a cascade of events to restore energy balance. nih.gov

The metabolism of this compound is interconnected with cellular energy levels. For example, the oxidation of this compound can feed into the citric acid cycle, contributing to ATP production. adpcollege.ac.in Conversely, the synthesis of this compound may require energy in the form of ATP. Therefore, the activity of enzymes in this compound pathways is likely modulated by the cellular energy charge. plos.org Studies on related keto acids have shown that their metabolism can influence the cellular content of adenine (B156593) nucleotides (ATP, ADP, and AMP), highlighting the close relationship between these pathways and cellular bioenergetics. nih.gov Research has shown that under conditions of nutrient deprivation, the absence of AMPK can lead to a depletion of hepatic ATP, indicating AMPK's crucial role in maintaining energy homeostasis. plos.org

The metabolism of this compound does not operate in isolation but is part of a complex and interconnected network of metabolic pathways. pnas.org These networks allow for the coordination of different metabolic processes to meet the cell's needs.

For instance, this compound metabolism is linked to amino acid metabolism. nih.gov The synthesis of certain amino acids can produce intermediates that enter the this compound pathway, while the breakdown of other amino acids can utilize this compound. nih.govresearchgate.net This crosstalk ensures that the building blocks for protein synthesis are available when needed and that excess amino acids can be used for energy production. The regulation of these interconnected pathways often involves feedback inhibition, where the end product of a pathway inhibits an early enzymatic step, preventing over-accumulation of the product. nih.gov For example, in the biosynthesis of essential amino acids, regulatory enzymes are often subject to feedback regulation by the final amino acid products. nih.gov

Influence of Cellular Energy Status (e.g., ATP:AMP Ratios)

Perturbations and Dysregulation in Research Models

Studying the effects of perturbations in this compound metabolism provides valuable insights into its physiological roles.

Genetic engineering techniques have been employed to alter the expression of enzymes involved in this compound metabolism, leading to changes in its intracellular concentration. pnas.org For example, overexpressing a gene that codes for an enzyme responsible for synthesizing this compound can lead to its accumulation. Conversely, knocking down or knocking out a gene for a catabolic enzyme can have a similar effect. nih.gov

One study focused on the genetic manipulation of the γ-aminobutyric acid (GABA) shunt in rice, which is metabolically linked to this compound (as succinic semialdehyde is an intermediate in GABA catabolism). By overexpressing a truncated form of glutamate (B1630785) decarboxylase and knocking down GABA transaminase, researchers were able to achieve a significant and stable accumulation of GABA in rice kernels. nih.gov In another example, transcriptome analysis of E. coli engineered for L-valine production revealed changes in the expression of numerous genes, including those involved in precursor and competing pathways, highlighting the complex cellular response to targeted genetic modifications. pnas.org These models are instrumental in understanding the specific functions of this compound and the consequences of its dysregulation. google.com

Alterations in this compound levels can have significant impacts on cellular growth and the maintenance of homeostasis. researchgate.net Since this compound is a metabolite that can feed into central carbon metabolism, its dysregulation can affect energy production and the availability of precursors for biosynthesis.

Research using various cell models has shown that the intracellular balance of metabolites like this compound is crucial for normal cell proliferation. nih.gov For example, in studies with methionine-dependent cancer cells, providing the keto acid of methionine, 4-methylthio-2-oxobutanoate (B1231810), could support cell growth in the absence of methionine itself. nih.gov This suggests that the intracellular homeostasis of such keto acids plays a role in controlling cell growth. nih.gov The disruption of this balance can lead to metabolic stress and potentially trigger cellular senescence or apoptosis. mdpi.com The precise effects depend on the cell type and the specific metabolic context.

Analytical and Methodological Approaches in 4 Oxobutanoate Research

Chromatographic and Mass Spectrometric Techniques

Chromatography and mass spectrometry are cornerstone technologies in the analysis of 4-oxobutanoate, offering high sensitivity and specificity for its detection in complex biological samples.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound and related metabolites. sci-hub.senih.gov In a typical setup, a C18 column is used for separation, with a mobile phase often consisting of a buffer solution and an organic solvent like acetonitrile (B52724). nih.govpensoft.net Detection can be achieved using a UV detector. nih.gov For instance, one method utilized a mobile phase of 5% (v/v) acetonitrile and 20 mM KH2PO4 at a pH of 2.9, with detection at 210 nm. nih.gov The versatility of HPLC allows for the analysis of various sample types after appropriate preparation. sci-hub.senih.govnih.gov The technique's ability to separate compounds in a mixture makes it invaluable for quantifying the production or consumption of this compound in enzymatic reactions or cellular extracts. nih.govnih.govresearchgate.net

A study on the degradation of a pyrrole (B145914) derivative utilized a reversed-phase HPLC (RP-HPLC) method to identify and quantify an impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate. pensoft.netpensoft.net The separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3. pensoft.netpensoft.net This demonstrates the capability of HPLC to separate and quantify even structurally related this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the targeted and quantitative analysis of this compound. frontiersin.orgnih.govgeneralmetabolics.com This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govthermofisher.com It allows for the precise measurement of low-concentration metabolites in complex biological matrices like plasma, urine, and tissue extracts. frontiersin.orgnih.govresearchgate.net

In targeted metabolomics, LC-MS/MS focuses on a predefined set of metabolites, enabling accurate quantification. nih.govresearchgate.net Methods have been developed for the simultaneous analysis of multiple metabolites, including this compound, by using specific precursor and product ion pairs for detection. nih.govglsciences.com For example, a method for analyzing ketone bodies and related compounds in serum or plasma was developed using a C18 column and a mobile phase gradient of acetic acid in water and methanol (B129727). nih.gov This approach allows for the separation of isomers like γ-hydroxybutyrate (GHB), a metabolite of this compound, from other related compounds. nih.gov The use of internal standards, such as isotopically labeled compounds (e.g., ¹³C₄ succinic acid), is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net

The general workflow for LC-MS/MS analysis involves sample extraction, chromatographic separation, ionization (commonly electrospray ionization - ESI), and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. frontiersin.orgthermofisher.comnih.gov This targeted approach provides high-confidence, translatable results essential for clinical diagnostics and metabolic research. generalmetabolics.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique used in this compound research, particularly for its high sensitivity and the availability of extensive spectral libraries for compound identification. mdpi.comnih.govnih.gov A critical step in GC-MS analysis of polar compounds like this compound is chemical derivatization. nih.govjfda-online.comsigmaaldrich.com This process converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for gas chromatography. jfda-online.comsigmaaldrich.com

Common derivatization techniques include silylation, which replaces active hydrogens in functional groups with a silyl (B83357) group. sigmaaldrich.comresearchgate.net For example, silanization of this compound can produce a derivative with a molecular ion peak at m/z 174. researchgate.net Another approach is the use of reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting derivatized compounds can then be separated on a capillary column, such as a DB-5MS, and detected by the mass spectrometer. mdpi.comresearchgate.net

GC-MS has been successfully applied to identify and quantify this compound in various biological and environmental samples. mdpi.comcreative-proteomics.com The electron ionization (EI) mass spectra generated are highly reproducible and can be matched against libraries for confident identification. nih.gov Selected ion monitoring (SIM) can be employed to enhance sensitivity for targeted analysis. researchgate.net

Table 1. Comparison of Chromatographic and Mass Spectrometric Techniques for this compound Analysis
TechniqueKey FeaturesDerivatizationCommon Applications
HPLC-UVGood for separation and quantification; uses UV detection. nih.govpensoft.netNot always required. nih.govQuantifying enzymatic reaction products; analysis of degradation products. pensoft.netresearchgate.net
LC-MS/MSHigh sensitivity and specificity; ideal for targeted quantification in complex matrices. nih.govgeneralmetabolics.comresearchgate.netGenerally not required. thermofisher.comTargeted metabolomics in plasma, urine, and tissues; clinical diagnostics. frontiersin.orgnih.govresearchgate.net
GC-MS/MSHigh sensitivity; extensive spectral libraries for identification. mdpi.comnih.govRequired (e.g., silylation) to increase volatility. jfda-online.comsigmaaldrich.comMetabolic profiling in various biological samples; identification of volatile derivatives. mdpi.comcreative-proteomics.com

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound in biological matrices such as blood, plasma, urine, and tissues. frontiersin.orgucla.eduenvirotech-online.com The primary goals are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and ensure compatibility with the analytical instrument. envirotech-online.comorganomation.com

For liquid samples like plasma or serum, a common first step is protein precipitation, often achieved by adding an organic solvent such as methanol or acetonitrile. frontiersin.orgenvirotech-online.com This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the metabolites. frontiersin.orgnih.gov For urine samples, normalization to creatinine (B1669602) levels is often performed to account for variations in dilution. frontiersin.org

Tissue samples require more extensive preparation. A typical procedure involves rapid freezing in liquid nitrogen to quench metabolic activity, followed by homogenization. ucla.edumdpi.com Homogenization can be performed using methods like pulverization in liquid nitrogen or with a tissue homogenizer. ucla.edumdpi.comssadh.net After homogenization, metabolites are extracted using a suitable solvent, often a methanol/water mixture. frontiersin.orgucla.edu

Solid-phase extraction (SPE) is a technique frequently used to clean up and concentrate samples before analysis. researchgate.netcreative-proteomics.com For instance, a method for quantifying succinic acid in serum involved adding an internal standard (¹³C₄ succinic acid) followed by SPE using specific cartridges. researchgate.net The choice of extraction solvent and SPE sorbent is crucial and depends on the analyte's properties and the sample matrix. envirotech-online.comssadh.net Finally, the extracted and purified sample is often dried down under a stream of nitrogen gas and reconstituted in a solvent compatible with the chromatographic system. organomation.comssadh.net

Spectroscopic and Isotopic Tracing Methods

Spectroscopic and isotopic tracing methods provide complementary information to chromatographic techniques, offering insights into the structure and metabolic fate of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and metabolic tracing of this compound. scienceopen.comnih.govplos.org ¹H NMR can be used to confirm the enzymatic conversion of this compound to succinic acid by monitoring the disappearance of the substrate's signals and the appearance of the product's signals over time. scienceopen.complos.org For example, the conversion of succinic semialdehyde to succinic acid can be followed by observing the characteristic singlet peak of succinic acid. plos.org

In the context of metabolic disorders, Magnetic Resonance Spectroscopy (MRS), an in-vivo application of NMR, can detect altered levels of metabolites in the brain. nih.gov While direct detection of this compound can be challenging, MRS studies in conditions like Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) show elevations in related compounds like GABA and γ-hydroxybutyric acid (GHB). nih.gov

Isotopomer-Assisted Metabolite Analysis

Isotopomer-assisted metabolite analysis is a powerful technique used to trace the metabolic fate of compounds by using isotopically labeled substrates. In the context of this compound research, this method, often employing ¹³C-labeling, provides detailed insights into metabolic fluxes and pathway activities. osti.govresearchgate.net

Detailed Research Findings:

Tracing Metabolic Fates: By incubating biological samples with ¹³C-labeled precursors like ¹³C-1,4-succinate, researchers can track the conversion to succinate (B1194679) semialdehyde. frontiersin.orgfrontiersin.org Subsequent analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can detect the characteristic peaks of the aldehyde and carboxylic groups in the resulting SSA, confirming the enzymatic activity. frontiersin.orgfrontiersin.org

Pathway Elucidation in Various Organisms: In the cyanobacterium Synechocystis sp. PCC 6803, ¹³C-stable isotope analysis was instrumental in demonstrating that the GABA shunt is a primary contributor to the flux from 2-oxoglutarate and glutamate (B1630785) to succinate, a pathway that proceeds via this compound. researchgate.net Similarly, in citrus plants infected with 'Candidatus Liberibacter asiaticus', fluxomics studies using deuterium-labeled GABA (GABA-D6) showed its rapid metabolism to succinate-D4, highlighting the role of the GABA shunt in the plant's defense response. apsnet.orgnih.gov

Distinguishing Metabolic Routes: In Mycobacterium tuberculosis, ¹³C-Metabolic Flux Analysis (¹³C-MFA) has been used to investigate a proposed alternative TCA cycle pathway from α-ketoglutarate to succinate via succinic semialdehyde. nih.gov While ¹³C-MFA could not distinguish this route from another proposed pathway due to identical carbon flow, it underscores the technique's capability to analyze central metabolism. nih.gov

Applications of Isotopomer Analysis in this compound Research
Organism/SystemIsotopic Label UsedKey Finding Related to this compoundReference
Pseudomonas fluorescens¹³C-1,4-succinateConfirmed the production of succinate semialdehyde by succinate semialdehyde dehydrogenase (SSADH) activity. frontiersin.orgfrontiersin.org
Synechocystis sp. PCC 6803¹³C-labeled substratesThe GABA shunt, involving this compound, is a major pathway for succinate formation from 2-oxoglutarate and glutamate. researchgate.net
Citrus sinensisGABA-D6Demonstrated rapid conversion of GABA to succinate via the GABA shunt, implicating this compound in the plant's response to infection. apsnet.orgnih.gov
Mycobacterium tuberculosis¹³C-labeled glycerol/bicarbonateInvestigated a proposed alternative TCA cycle involving this compound, though the specific pathway could not be definitively distinguished. nih.gov

Computational and Systems Biology Methodologies

Computational and systems biology approaches provide a holistic view of the metabolic landscape in which this compound participates. These in silico methods complement experimental data to predict metabolic behavior, identify novel pathways, and understand complex regulatory mechanisms.

Metabolic network reconstructions are comprehensive in silico maps of an organism's metabolic capabilities, based on genomic and biochemical data. lu.se this compound and its associated reactions are integral components of these models.

Detailed Research Findings:

Inclusion in Genome-Scale Models (GEMs): this compound (succinate semialdehyde) is a recognized metabolite in various curated genome-scale models, such as those for E. coli and the cyanobacterium Synechocystis. github.comresearchgate.net These models include reactions like the conversion of GABA to succinate semialdehyde and its subsequent oxidation to succinate. researchgate.net

Model Curation and Discovery: The process of building and refining these models can uncover gaps or inconsistencies in our understanding of metabolism. For instance, analysis of some metabolic reconstructions identified the need to include specific metabolites to enable biomass production, highlighting the interconnectedness of pathways involving compounds like 4-methylthio-2-oxobutanoate (B1231810), which can be linked to methionine biosynthesis. oup.com

Pathway Contextualization: In reconstructions for organisms like Helicobacter pylori and Campylobacter jejuni, reactions involving related compounds such as S-adenosyl-4-methylthio-2-oxobutanoate are included, demonstrating the broad context in which oxobutanoate derivatives are considered. frontiersin.orgnih.govasm.org These models place the metabolism of this compound within the larger network of cellular biochemistry, including the GABA shunt and its connections to the TCA cycle. asm.orgmdpi.com

Flux Balance Analysis (FBA) is a computational method that uses the stoichiometry of metabolic networks to predict the distribution of metabolic fluxes. lu.se Fluxomics, the experimental measurement or estimation of these fluxes, often uses isotopomer data to constrain the models. osti.gov

Detailed Research Findings:

Predicting Metabolic States: In Synechocystis, FBA predicted that the flux through the GABA shunt and the α-ketoglutarate decarboxylase/succinic semialdehyde dehydrogenase pathway is minimal under specific heterotrophic conditions. asm.org This aligns with experimental data and helps to understand the organism's energy metabolism.

Engineering Applications: By predicting metabolic flux distributions, FBA can guide metabolic engineering strategies. For example, a hybrid model for Synechocystis was used to design intracellular metabolism for the overproduction of succinate, a direct product of this compound oxidation. researchgate.net The model predicted flux values for reactions throughout the central metabolism, including the conversion of GABA to succinate semialdehyde and then to succinate. researchgate.net

Computational algorithms can mine metabolic network data to identify novel or alternative metabolic pathways. This is particularly useful for discovering non-native pathways for biotechnological applications or understanding metabolic diversity.

Detailed Research Findings:

Identifying Alternative Routes: In E. coli, the structural similarity between malate (B86768) semialdehyde (a synthetic intermediate) and succinate semialdehyde (a natural metabolite) led to the hypothesis that endogenous succinate semialdehyde dehydrogenases could act on the synthetic compound. frontiersin.org This demonstrates how knowledge of existing pathways involving this compound can inform the prediction of enzyme promiscuity and novel metabolic routes.

Discovering Branched Pathways: Algorithms like BPFinder use atom group tracking to identify branched metabolic pathways. plos.org This approach has been used to find alternative pathways for amino acid biosynthesis, such as the route to L-valine which involves the intermediate 3-hydroxy-3-methyl-2-oxobutanoic acid, showcasing the power of computational tools to explore complex metabolic topologies that may involve various oxobutanoate compounds. plos.org

Biodegradation Pathway Elucidation: In the bacterium Alicycliphilus sp. BQ1, a novel pathway for the degradation of the industrial solvent N-methylpyrrolidone (NMP) was identified. asm.org This pathway proceeds through γ-N-methylaminobutyric acid to succinate semialdehyde, which is then converted to succinate. This discovery of a new metabolic route involving this compound was facilitated by a combination of genetic and metabolic analysis. asm.org

Integrating data from transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels) provides a multi-layered, systems-level understanding of cellular responses. nih.gov This "multi-omics" approach connects changes at the gene and protein level to functional changes in metabolic pathways involving this compound.

Detailed Research Findings:

Linking Gene Expression to Metabolic Function: In citrus plants, a multi-omics investigation combined metabolomics, fluxomics, and transcriptomics. apsnet.orgnih.gov It revealed that infection with 'Ca. L. asiaticus' led to increased levels of GABA and succinate, which was correlated with the upregulation of transcripts for genes in the GABA shunt, including succinate-semialdehyde dehydrogenase (CsgabD). apsnet.orgnih.gov

Identifying Active Pathways: A systems biology approach in yeast combined untargeted metabolomics with transcriptomics to identify actively changing metabolic pathways. nih.gov Although some intermediates like 4-methylthio-2-oxobutanoate were not detected as accumulated, the integration of data sources confirmed the activity of the methionine salvage pathway. nih.gov

Uncovering Disease Mechanisms: In studies of Diabetic Kidney Disease, multi-omics analyses integrating single-cell RNA-sequencing and metabolomics identified AKR1A1 as a potential biomarker. nih.gov This enzyme has a preference for substrates like succinate semialdehyde, and its dysregulation was linked to markers of the disease, demonstrating how integrating omics data can connect enzyme function related to this compound with pathology. nih.gov Similarly, multi-omics studies in hip osteoarthritis have highlighted the role of the GABA shunt and succinate metabolism in the disease's inflammatory processes. mdpi.com

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They are invaluable for understanding the dynamic interactions between an enzyme and its substrate, such as the binding of this compound to its metabolizing enzymes.

Detailed Research Findings:

Understanding Enzyme Mechanism and Regulation: Crystal structures of human succinic semialdehyde dehydrogenase (SSADH) revealed that a "dynamic catalytic loop" undergoes significant conformational changes based on the cellular redox state. embopress.org This change, mediated by a reversible disulfide bond, controls substrate access to the active site. embopress.orgmdpi.com MD simulations can further explore the flexibility of this loop and its impact on the binding and processing of succinate semialdehyde.

Probing Ligand Binding: Molecular docking, a related computational technique, has been used to study the interaction of various ligands with enzymes. For example, derivatives of this compound, such as (S)-4-butoxy-2-hydroxy-4-oxobutanoic acid, have been docked into the active sites of enzymes like α-glucosidase and α-amylase to understand their inhibitory mechanisms. researchgate.net These studies model the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-ligand complex. researchgate.net

Computational Methodologies in this compound Research
MethodologyApplication ExampleKey InsightReference
Metabolic Network ReconstructionInclusion of GABA shunt in models of Synechocystis and other organisms.Places this compound metabolism in the context of the entire cellular metabolic network. researchgate.netasm.org
Flux Balance Analysis (FBA)Quantifying metabolic fluxes in Synechocystis under different growth conditions.Predicts the activity level of pathways involving this compound. asm.org
Subgraph MiningIdentification of a novel N-methylpyrrolidone degradation pathway via this compound.Discovers new or alternative metabolic routes involving this compound. asm.org
Multi-Omics IntegrationLinking upregulated GABA shunt gene transcripts with increased succinate levels in citrus.Connects genetic regulation to metabolic output in pathways involving this compound. apsnet.orgnih.gov
Molecular Dynamics SimulationsAnalysis of the "dynamic catalytic loop" in human succinate semialdehyde dehydrogenase.Provides atomic-level detail on enzyme flexibility and ligand interaction. embopress.org

Transcriptomics and Proteomics Integration with Metabolomics

Genetic and Molecular Biology Tools

The study and manipulation of metabolic pathways involving this compound, also known as succinic semialdehyde, heavily rely on advanced genetic and molecular biology tools. These techniques enable researchers to probe the function of specific genes and enzymes, reroute metabolic traffic to enhance the production of desired compounds, and create novel biocatalysts with improved properties. Methodologies such as gene overexpression, gene deletion, and targeted enzyme engineering are central to these efforts. nih.govresearchgate.net

Gene Overexpression and Deletion Strategies

Gene overexpression and deletion are fundamental strategies in metabolic engineering used to control and redirect the flow of metabolites within a cell. nih.gov Overexpression involves increasing the intracellular quantity of a specific enzyme by introducing additional copies of its encoding gene, often under the control of a strong promoter. This approach is used to bolster flux through a desired pathway or overcome a rate-limiting step. Conversely, gene deletion, or knockout, involves inactivating or removing a gene to eliminate the function of its corresponding enzyme, which is typically done to block competing pathways that divert precursors away from the target product or to prevent the degradation of the target compound itself. researchgate.net

In the context of this compound research, these strategies are frequently applied in microbial hosts like Escherichia coli to optimize metabolic pathways. For instance, to increase the production of this compound (succinic semialdehyde, SSA), researchers have overexpressed genes encoding enzymes in its synthesis pathway. One study demonstrated that E. coli strains engineered to overexpress GABA transaminase (GABA-T) and a succinic semialdehyde dehydrogenase (SSADH) variant under the control of a T7 promoter achieved a production of 18.6 g/L of SSA in fed-batch fermentations.

Deletion strategies are equally critical. To enhance the accumulation of 4-hydroxybutyrate (4HB), a compound derived from this compound, the deletion of genes that encode for succinate semialdehyde dehydrogenase, such as sad and puuE in E. coli, has proven effective. mdpi.com By removing the enzyme responsible for converting this compound to succinate, the metabolic flux is redirected towards 4HB, preventing the consumption of the this compound intermediate. mdpi.com Similarly, to improve succinic acid production from 1,4-butanediol, a pathway that can involve this compound, deleting the sdhABCD operon, which encodes succinate dehydrogenase, prevents the further conversion of succinic acid within the TCA cycle. mdpi.com

These genetic manipulations highlight how targeted modifications can rewire a host's metabolism to favor the accumulation or conversion of this compound.

Table 1: Examples of Genetic Manipulation Strategies in E. coli for Modulating this compound-Related Pathways

Organism Target Pathway Genetic Modification Strategy Outcome Reference
Escherichia coliSuccinic Semialdehyde (SSA) ProductionOverexpression of GABA-T and SSADHIncrease biosynthetic fluxAchieved 18.6 g·L−1 SSA production.
Escherichia coli4-Hydroxybutyrate (4HB) ProductionDeletion of sad and puuE genesPrevent consumption of this compoundEnhanced accumulation of 4HB. mdpi.com
Pseudomonas putidaSuccinic Acid ProductionDeletion of sdhABCD operonPrevent consumption of succinic acidEnhanced production of succinic acid from 1,4-BDO. mdpi.com
Escherichia coliL-2-aminobutyric acid (L-ABA) ProductionDeletion of competing pathway genes; Overexpression of pathway enzymesReduce by-products; Increase fluxIncreased L-ABA production. researchgate.net
Escherichia coliPyridoxal 5'-phosphate (PLP) SynthesisOverexpression of nudL and thrBEnhance flux through a serendipitous pathwayRestored PLP synthesis after essential gene deletion. noaa.gov

Targeted Enzyme Engineering for Altered Specificity or Efficiency

While modulating gene expression can redirect metabolic flux, the intrinsic properties of the enzymes themselves—such as their catalytic speed, stability, and substrate specificity—can impose ultimate limits on pathway efficiency. longdom.org Targeted enzyme engineering aims to overcome these limitations by modifying an enzyme's structure to improve its function for a specific purpose. researchgate.net This is achieved through techniques like site-directed mutagenesis and directed evolution. longdom.orgmdpi.com

Site-directed mutagenesis involves making specific, intentional changes to the DNA sequence of a gene to alter one or more amino acids in the resulting protein. researchgate.netneb.com This rational design approach requires knowledge of the enzyme's structure and function to predict which amino acid changes will lead to desired outcomes, such as enhancing catalytic activity or altering substrate specificity. mdpi.comresearchgate.net For example, modifying residues within an enzyme's active site can change its affinity for a substrate or cofactor. nih.gov In a study on the branched-chain alpha-ketoacid dehydrogenase complex, mutating a specific serine residue to glutamate mimicked the effect of phosphorylation and inactivated the enzyme, demonstrating how a single charged residue can regulate activity. nih.gov Computational simulations are increasingly used to predict key residues for mutation, as seen in the engineering of pyruvate (B1213749) oxidase to detoxify 2-oxobutyrate by modifying its substrate-binding pocket. mdpi.com

Directed evolution, in contrast, mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection process to identify variants with improved properties. longdom.org This method does not require detailed structural information and has been highly successful in creating enzymes with novel functions. longdom.org For instance, directed evolution was used to engineer a formate (B1220265) dehydrogenase (FDH) from Pseudomonas sp. 101, which originally had negligible activity with NADP+, into a highly efficient and specific NADP+-dependent enzyme. acs.org By mutating multiple residues in the cofactor binding site and selecting for growth, variants were isolated that could efficiently regenerate NADPH in vivo. acs.org

Table 2: Examples of Targeted Enzyme Engineering and Relevant Principles

Enzyme/System Engineering Method Modification Goal Result Reference
Branched Chain α-Ketoacid DehydrogenaseSite-Directed MutagenesisMutation of phosphorylation site serine to glutamate.Mimic phosphorylation to study regulation.Inactivated enzyme activity, confirming the role of a negative charge in regulation. nih.gov
Formate Dehydrogenase (FDH)Directed Evolution & Site-Directed MutagenesisMutated multiple residues in the cofactor binding site.Change cofactor specificity from NAD+ to NADP+.Generated variants with high efficiency and specificity for NADP+. acs.org
Pyruvate Oxidase (PoxB)Computational Simulation & Site-Directed MutagenesisMutated residues in the substrate-binding pocket.Alter substrate specificity to improve detoxification of 2-oxobutyrate.Enhanced catalytic efficiency for the target substrate. mdpi.com
Phosphoserine Transaminase (SerC)Rational DesignIntroduced two point mutations (R42W/R77W).Enable deamination of a non-native substrate (homoserine).Created a novel pathway for 1,2,4-butanetriol (B146131) synthesis. sciepublish.com

Comparative Biochemistry and Evolutionary Aspects of 4 Oxobutanoate Metabolism

Distribution of 4-Oxobutanoate Pathways Across Biological Kingdoms

The metabolism of this compound is a widespread biological process, primarily occurring through the GABA shunt. This pathway involves the conversion of glutamate (B1630785) to γ-aminobutyric acid (GABA), followed by the transamination of GABA to this compound (succinic semialdehyde), which is then oxidized to succinate (B1194679), an intermediate of the TCA cycle. uniprot.orgnih.govplos.org

In the microbial world, the pathways for this compound metabolism are tailored to the specific ecological niches and metabolic capabilities of the organism.

Escherichia coli : This bacterium possesses a well-characterized GABA degradation pathway that allows it to utilize GABA as a nitrogen source. uniprot.org Central to this is the metabolism of this compound by two distinct succinate-semialdehyde dehydrogenase (SSADH) enzymes. The gabD gene encodes a NADP⁺-dependent SSADH, which is part of the gab operon that drives GABA catabolism. nih.govplos.orguniprot.org A second enzyme, encoded by the sad gene (also known as yneI), is an NAD(P)⁺-dependent SSADH. uniprot.orgnih.govrcsb.org This duplication and functional specialization allows E. coli to efficiently channel this compound into the TCA cycle under different metabolic conditions. nih.gov

Saccharomyces cerevisiae : The baker's yeast S. cerevisiae also utilizes the GABA shunt for amino acid catabolism, and this compound is a recognized metabolite in this species. ebi.ac.uknih.gov The pathway mirrors that found in other eukaryotes, where this compound is oxidized to succinate and enters mitochondrial respiration. reactome.org The metabolism of related compounds is also documented; for instance, Saccharomyces fermentati can convert ethyl this compound into products like diethyl succinate and ethyl 4-hydroxybutanoate. The integrity of the TCA cycle, which receives the product of this compound metabolism, is crucial for normal yeast physiology.

Streptococcus mutans : As a key bacterium in dental caries, S. mutans is primarily known for its ability to ferment sugars to produce lactic acid. While not its primary metabolic route, pathways exist that lead to the production of succinate, which can be formed from this compound. Some Gram-positive bacteria possess a bifurcated TCA cycle where one branch leads to succinate. Additionally, S. mutans can alter its metabolism to consume intermediates like 2-oxobutanoate (B1229078) during amino acid biosynthesis as a mechanism for acid tolerance.

Table 1: Distribution and Function of this compound Metabolism in Selected Microbes
OrganismPrimary PathwayKey Enzyme(s) for this compound OxidationPrimary Function
Escherichia coliGABA ShuntGabD (NADP⁺-dependent SSADH), Sad/YneI (NAD(P)⁺-dependent SSADH)Nitrogen source utilization, carbon metabolism nih.govuniprot.org
Saccharomyces cerevisiaeGABA ShuntSuccinate-semialdehyde dehydrogenaseAmino acid catabolism, linking nitrogen and carbon metabolism reactome.org
Streptococcus mutansMixed-Acid Fermentation / Bifurcated TCASuccinate Dehydrogenase (related pathway)Acid tolerance, alternative energy metabolism

In plants, this compound metabolism via the GABA shunt is not only a metabolic route but also a critical component of stress response and signaling.

Arabidopsis thaliana : As a model organism for plant biology, Arabidopsis has a well-studied GABA shunt. The pathway is crucial for C:N balance, pH regulation, and defense against biotic and abiotic stresses. uniprot.orgrcsb.org this compound (succinic semialdehyde) is oxidized to succinate by a mitochondrial NAD⁺-dependent succinate-semialdehyde dehydrogenase (SSADH), encoded by the ALDH5F1 gene. nih.govuniprot.org Disruption of this single-copy gene leads to the accumulation of reactive oxygen species and severe growth and developmental defects, highlighting the pathway's essential role. ssadh.net An alternative fate for this compound in plants under certain conditions is its reduction to γ-hydroxybutyrate (GHB). uniprot.org

Anisodus acutangulus : This medicinal plant, a member of the Solanaceae family, is known for its production of tropane (B1204802) alkaloids like hyoscyamine. While it possesses the conserved GABA shunt, it also features a highly specialized and divergent metabolic pathway that utilizes a substituted oxobutanoate derivative. In the biosynthesis of the tropane skeleton, a key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, is formed. expasy.orgnih.gov This reaction is catalyzed by a pyrrolidine (B122466) ketide synthase (PYKS) and represents a distinct evolutionary trajectory where a butanoate structure is used as a building block for complex secondary metabolites, rather than as a primary metabolic intermediate. nih.gov

In mammals, the metabolism of this compound is a critical, evolutionarily conserved pathway for the degradation of the primary inhibitory neurotransmitter, GABA.

Homo sapiens and Mus musculus : In both humans and mice, the GABA shunt operates in the mitochondrial matrix. reactome.orgkegg.jp GABA is converted to this compound (succinic semialdehyde), which is then rapidly oxidized to succinate by the mitochondrial enzyme succinate-semialdehyde dehydrogenase (SSADH), encoded by the ALDH5A1 gene. nih.govwikipedia.org The succinate produced then enters the TCA cycle. The critical importance of this pathway is underscored by the rare autosomal recessive disorder, SSADH deficiency. wikipedia.orgrarediseases.org Caused by mutations in the ALDH5A1 gene, this deficiency leads to the accumulation of GABA and this compound. nih.govmedlineplus.gov The excess this compound is shunted to a reductive pathway, forming large amounts of γ-hydroxybutyric acid (GHB), which is the biochemical hallmark of the disease and is responsible for the associated severe neurological symptoms. wikipedia.org The study of Aldh5a1 knockout mice has been instrumental in understanding the pathophysiology of this human disorder. nih.govtorvergata.it

Plant Metabolism (e.g., Arabidopsis, Anisodus acutangulus)

Functional Divergence and Conservation of Enzymes and Pathways

The enzymes and networks governing this compound metabolism show a strong degree of conservation, particularly the core GABA shunt. However, significant functional divergence is evident in enzyme cofactor specificity, gene regulation, and the recruitment of related chemistry for specialized metabolic pathways.

The primary enzyme responsible for oxidizing this compound is succinate-semialdehyde dehydrogenase (SSADH). A comparison of this enzyme across different kingdoms reveals both conserved features and notable divergences, particularly in cofactor preference.

Conservation : The mammalian (Homo sapiens, Mus musculus) and plant (Arabidopsis thaliana) SSADHs are both mitochondrial enzymes classified as EC 1.2.1.24 . nih.govuniprot.orgwikipedia.org This number designates a succinate-semialdehyde dehydrogenase that is strictly dependent on NAD⁺ as its cofactor. This conservation points to a common ancestral enzyme and a shared metabolic context within the mitochondrial environment of eukaryotes.

Divergence in E. coli : Escherichia coli displays significant functional divergence with two distinct SSADH enzymes.

GabD : This enzyme is classified as EC 1.2.1.79 and is strictly NADP⁺-dependent. uniprot.org Its role is tightly linked to the catabolism of GABA as a nitrogen source. plos.orguniprot.org

Sad (YneI) : This enzyme is classified as EC 1.2.1.16 , denoting a succinate-semialdehyde dehydrogenase that can use either NAD⁺ or NADP⁺ as a cofactor. uniprot.orgrcsb.org This dual specificity provides metabolic flexibility, allowing the enzyme to function under varied physiological conditions and integrate with different pools of pyridine (B92270) nucleotides. rhea-db.org

This divergence within a single prokaryotic organism contrasts with the conservation seen across plants and mammals, illustrating how bacteria have evolved multiple enzymatic solutions for a single metabolic step.

Table 2: Comparative Properties of Succinate-Semialdehyde Dehydrogenase (SSADH) Across Kingdoms
OrganismGeneEnzyme NameEC NumberCofactor SpecificityCellular Location
Homo sapiensALDH5A1SSADH1.2.1.24NAD⁺Mitochondrion wikipedia.org
Mus musculusAldh5a1SSADH1.2.1.24NAD⁺Mitochondrion nih.gov
Arabidopsis thalianaALDH5F1SSADH1.2.1.24NAD⁺Mitochondrion nih.govuniprot.org
Escherichia coligabDSSADH [NADP⁺]1.2.1.79NADP⁺Cytoplasm plos.orguniprot.org
sad (yneI)SSADH [NAD(P)⁺]1.2.1.16NAD⁺ / NADP⁺Cytoplasm uniprot.orgnih.gov

The evolutionary history of this compound metabolism is a story of both deep conservation and innovative divergence.

The core GABA shunt, which processes this compound into succinate, is an ancient pathway that is highly conserved from bacteria to humans. uniprot.org The high degree of sequence similarity between prokaryotic, plant, and human SSADH enzymes is a testament to this shared ancestry. uniprot.org The severe phenotypes observed in both humans with SSADH deficiency and Arabidopsis ssadh mutants underscore the fundamental importance of this pathway and the strong negative selective pressure against its disruption. ssadh.netnih.gov

Functional divergence is clearly illustrated by E. coli, which maintains two SSADH isozymes with different regulatory controls and cofactor specificities. nih.govplos.org This likely represents an evolutionary adaptation that provides greater metabolic flexibility, allowing the organism to fine-tune its carbon and nitrogen metabolism in response to changing environmental nutrient availability.

A more dramatic example of divergent evolution is seen in the specialized metabolism of plants like Anisodus acutangulus. Here, chemistry related to butanoate intermediates has been co-opted for a completely different purpose: the synthesis of complex tropane alkaloids. expasy.org The enzymes in this pathway, such as pyrrolidine ketide synthase (PYKS), are not homologous to the core GABA shunt enzymes. This demonstrates how evolution can independently recruit different enzyme families to perform similar types of chemical reactions (e.g., carbon chain extension) in different metabolic contexts, leading to the creation of novel, lineage-specific compounds.

Future Directions and Emerging Research Avenues

Advanced Methodologies for in vivo Metabolic Tracing

Understanding the dynamic flow of metabolites, or metabolic flux, through the 4-oxobutanoate pathway within a living organism is critical. Recent advancements in stable isotope tracing, coupled with high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR), are enabling researchers to map the journey of molecules like this compound with unprecedented detail. frontiersin.org

Stable isotope tracing involves introducing nutrients labeled with non-radioactive heavy isotopes (e.g., ¹³C-glucose) into a biological system. uniprot.org As the labeled nutrient is metabolized, the isotope is incorporated into downstream compounds, including this compound and its derivatives. By measuring the mass distribution of these metabolites using MS, researchers can quantify their synthesis rates and determine the relative contributions of different metabolic pathways to their production. uniprot.org This technique allows for the direct measurement of metabolic activity, providing a more dynamic picture than what can be obtained from static metabolite concentration measurements alone. uniprot.org

These tracing studies can be performed in vivo across different physiological states, such as fed versus fasted, to understand how metabolic networks adapt to changing nutrient availability. nih.gov Mathematical modeling and metabolic flux analysis (MFA) are then used to interpret the complex datasets generated, creating comprehensive maps of metabolic pathway activity. uniprot.org

Tracing Methodology Principle Key Advantages Common Applications in Metabolism Research
Stable Isotope Tracing with Mass Spectrometry (MS) Cells or organisms are fed nutrients labeled with stable isotopes (e.g., ¹³C, ¹⁵N). MS detects the mass shift in metabolites, revealing their synthetic pathways and rates. uniprot.orgHigh sensitivity and resolution; can distinguish between different metabolic routes contributing to a single metabolite pool. frontiersin.orgnih.govQuantifying TCA cycle fluxes, determining nutrient contributions to biomass, mapping novel metabolic pathways. nih.gov
Radioactive Isotope Tracing Uses radioactive isotopes (e.g., ³H, ¹⁴C). Detection occurs via radiometric techniques like scintillation counting. nih.govExtremely high sensitivity, allowing for detection of very low-abundance metabolites and interactions. nih.govCell proliferation assays, protein synthesis determination, in vivo kinase assays. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects isotope labels based on their nuclear spin properties. Can provide information on the specific position of a label within a molecule.Non-destructive; provides detailed structural information and positional isotopomer analysis. frontiersin.orgElucidating complex reaction mechanisms and stereochemistry of metabolic transformations.

Integration of Multi-Omics Data for Comprehensive Pathway Elucidation

To fully understand the regulation and function of this compound metabolism, researchers are moving beyond single-data-type analyses and embracing a systems biology approach. researchgate.net This involves integrating data from multiple "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the pathway. nih.gov Multi-omics integration provides a more complete picture, from the genetic blueprint to the functional metabolic output. nih.govnih.gov

For instance, transcriptomics can reveal changes in the expression of genes encoding key enzymes like GABA transaminase and succinic semialdehyde dehydrogenase (SSADH) under different conditions. researchgate.net Proteomics can then confirm whether these changes in gene transcripts translate to altered protein levels. Finally, metabolomics directly measures the concentrations of this compound, GABA, succinate (B1194679), and other related metabolites, revealing the ultimate biochemical outcome of the genetic and protein-level changes. researchgate.net

Sophisticated computational tools and platforms, such as PathIntegrate, are being developed to facilitate the integration and interpretation of these large, complex datasets. nih.gov By modeling data at the pathway level rather than the individual molecule level, these methods can identify subtle but coordinated changes across multiple omics layers that might otherwise be missed. nih.gov This approach is crucial for unraveling the complex interplay of molecules that govern the flow of information from genotype to phenotype in the context of this compound metabolism. nih.gov

Omics Layer Information Provided Relevance to this compound Pathway
Genomics Provides the genetic blueprint, including genes for metabolic enzymes like ALDH5A1 (encoding SSADH).Identifies mutations that could lead to enzyme deficiencies and metabolic disorders. researchgate.net
Transcriptomics Measures the expression levels of RNA transcripts (e.g., mRNA).Shows how the expression of genes in the GABA shunt is regulated in response to stimuli. researchgate.net
Proteomics Quantifies the abundance of proteins, the functional machinery of the cell.Confirms whether changes in gene expression lead to changes in the levels of SSADH and other key enzymes. nih.gov
Metabolomics Measures the levels of small-molecule metabolites like this compound, GABA, and succinate.Provides a direct readout of the metabolic state and pathway activity. researchgate.netacs.org

Synthetic Biology and Metabolic Engineering for Novel Applications of this compound Metabolism

The metabolic pathway involving this compound is a promising target for synthetic biology and metabolic engineering. mpg.de Researchers are exploring ways to harness and re-engineer this pathway in microorganisms like Escherichia coli to produce valuable chemicals or achieve novel metabolic functions. researchgate.netresearchgate.net

A key focus is leveraging the inherent "promiscuity" of enzymes—their ability to catalyze secondary, off-target reactions. mpg.de Recent studies have shown that succinate semialdehyde dehydrogenase (Sad) from E. coli is surprisingly flexible. nih.gov Through adaptive laboratory evolution, this single enzyme was recruited to compensate for deficiencies in two completely different metabolic pathways: vitamin B6 biosynthesis and glycolysis. nih.govmpg.de This highlights the untapped potential within existing enzymes to serve as starting points for engineering new metabolic routes. mpg.de

Metabolic engineering strategies often involve deleting genes for competing pathways to channel metabolic flux towards a desired product. frontiersin.org For example, to produce 2,4-dihydroxybutyric acid (DHB), a precursor for an animal feed supplement, researchers found that deleting the sad gene in E. coli was crucial. frontiersin.org The Sad enzyme was found to promiscuously convert a synthetic intermediate, malate (B86768) semialdehyde, back to malate, creating a futile cycle. frontiersin.org Removing this activity significantly boosted the production of the target chemical. frontiersin.org Such strategies are also being applied to optimize the microbial production of GABA itself, a valuable compound used in food and pharmaceuticals. researchgate.netresearchgate.netmdpi.com

Application Area Goal Metabolic Engineering Approach Example
Bioproduction of Chemicals Produce valuable compounds from simple feedstocks like glucose.Overexpress pathway enzymes, delete competing pathways, and optimize cofactor availability. frontiersin.orgDeleting the sad gene in E. coli to prevent a side reaction and improve the yield of 2,4-dihydroxybutyrate. frontiersin.org
Creation of Novel Pathways Engineer new metabolic routes for bioremediation or biosynthesis.Exploit and enhance the natural promiscuity of enzymes like SSADH through directed evolution. nih.govmpg.deEvolving SSADH to function in glycolysis or vitamin B6 synthesis. nih.gov
ROS Scavenging Systems Develop metabolic networks to combat oxidative stress.Engineer a cycle where succinate is converted to this compound and then to the antioxidant α-ketoglutarate. researchgate.netIn Pseudomonas fluorescens, SSADH and other enzymes work to recycle succinate into the antioxidant α-ketoglutarate. researchgate.net
Improving Fermentation Enhance the efficiency of microbial fermentation processes.Re-engineer regulatory networks to switch metabolism from a growth phase to a production phase. mdpi.comRedirecting the metabolic pathway in E. coli toward GABA production after an initial biomass accumulation phase. mdpi.com

Understanding the Role of this compound in Inter-Species Metabolic Interactions

The gut microbiome is a complex ecosystem where hundreds of microbial species interact, often through the exchange of metabolites in a process known as cross-feeding. nih.govresearchgate.net Metabolites like this compound and its precursors and products (GABA, succinate) are key players in these interactions, influencing the structure and function of the microbial community and, consequently, host health. researchgate.netnih.gov

Succinate, the product of this compound oxidation, is a major fermentation end-product for some gut bacteria (e.g., Bacteroides species) and a crucial substrate for others. researchgate.netnih.gov For example, some bacteria can use succinate to produce propionate, another important short-chain fatty acid. researchgate.net This cross-feeding can be beneficial, but imbalances can have negative consequences. Elevated succinate levels in the gut have been associated with inflammatory conditions and can be exploited by pathogens like Clostridioides difficile and Salmonella enterica, which use it to gain a competitive growth advantage. researchgate.net

This compound (succinic semialdehyde) itself can act as a signaling molecule between microbes and their hosts. In the plant pathogen Agrobacterium tumefaciens, plant-derived SSA is perceived by the bacterium and triggers a regulatory cascade that enhances its survival capabilities during infection, including improving its resistance to oxidative stress. nih.gov Similar signaling roles are being investigated within the mammalian gut, where microbial metabolites can influence host immune responses and metabolic homeostasis. nih.gov Understanding how this compound and related molecules mediate these inter-species dialogues is a key frontier in microbiome research. mdpi.com

Interaction Type Metabolites Involved Description Potential Impact
Metabolite Cross-Feeding Succinate, Propionate, ButyrateOne species produces succinate (from this compound or other pathways), which is then consumed by another species to produce other short-chain fatty acids. researchgate.netnih.govModulates gut microbiota composition and the overall metabolic output of the community. nih.gov
Pathogen Exploitation SuccinatePathogenic bacteria like C. difficile or Salmonella can utilize high levels of succinate in the gut to outcompete commensal bacteria and enhance their growth. researchgate.netIncreased susceptibility to infection and exacerbation of inflammatory gut diseases. researchgate.net
Host-Microbe Signaling Succinic Semialdehyde (SSA)Plant-derived SSA is sensed by the pathogen Agrobacterium tumefaciens, which activates genes promoting its survival and virulence. nih.govAffects the outcome of plant-pathogen interactions. Similar signaling may occur in the mammalian gut. nih.gov
Amino Acid Degradation 2-Oxobutanoate (B1229078)Methionine and Threonine from dietary protein can be degraded by gut microbes to 2-oxobutanoate, which can then be converted to propionate. nih.govLinks protein metabolism to the production of beneficial short-chain fatty acids.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-oxobutanoate derivatives, and how can their purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via esterification or alkylation reactions. For example, carvacrol and thymol derivatives are prepared by reacting phenolic compounds with alkyl this compound precursors under acidic or basic conditions . Purification methods include column chromatography, recrystallization, or HPLC. Purity is confirmed using spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) and chromatographic analysis (HPLC, GC-MS) .

Q. Which analytical techniques are critical for characterizing this compound derivatives in academic research?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR for structural elucidation, IR for functional group identification.
  • Chromatography : HPLC or GC-MS for purity assessment and quantification.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
  • Physical Property Analysis : Melting/boiling points (e.g., methyl this compound: boiling point 187–188°C) and solubility profiling (e.g., chloroform, methanol) .

Q. How can researchers design preliminary biological activity assays for this compound derivatives?

  • Methodological Answer : Initial screening often involves in vitro assays. For antimicrobial activity, use broth microdilution (MIC/MBC) against bacterial/fungal strains . For enzyme inhibition (e.g., tyrosinase), apply spectrophotometric methods to measure IC50_{50} values, with kojic acid as a positive control . Ensure replicates and negative controls (e.g., DMSO) to validate results.

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence their tyrosinase inhibitory activity?

  • Methodological Answer : Systematic SAR studies involve varying alkyl chain lengths or substituents. For example, derivatives with 3–4 carbon alkyl chains exhibit higher tyrosinase inhibition than shorter/longer chains . Use regression analysis to correlate chain length with IC50_{50} values. Advanced computational modeling (e.g., molecular docking) can predict binding interactions with the enzyme’s active site .

Q. What strategies resolve contradictory data on the bioactivity of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Address this by:

  • Standardizing Protocols : Use identical enzyme batches (e.g., mushroom tyrosinase) and substrate concentrations.
  • Meta-Analysis : Pool data from multiple studies to identify trends.
  • Comparative Studies : Test derivatives under identical conditions to isolate variables .

Q. What mechanistic insights can kinetic studies provide for this compound-derived enzyme inhibitors?

  • Methodological Answer : Perform enzyme kinetics (e.g., Michaelis-Menten, Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example, if VmaxV_{\text{max}} decreases while KmK_m remains constant, inhibition is non-competitive. Use stopped-flow assays for rapid kinetic analysis .

Q. How can Design of Experiments (DOE) optimize synthetic yields of this compound derivatives?

  • Methodological Answer : Apply factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). For example, a 23^3 factorial design can identify optimal conditions for esterification reactions. Response surface methodology (RSM) further refines parameters to maximize yield .

Q. What methodologies address data gaps in toxicological profiling of this compound derivatives?

  • Methodological Answer : Use tiered approaches:

  • In Silico Tools : Predict toxicity via QSAR models (e.g., EPA DSSTox) .
  • In Vitro Assays : Cell viability (MTT assay) in human cell lines (e.g., HepG2).
  • In Vivo Models : Acute toxicity testing in rodents (LD50_{50}) if preliminary data warrant further study .

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